![molecular formula C17H14BrNO B14202196 Oxazole, 2-[1,1'-biphenyl]-4-yl-4-(bromomethyl)-5-methyl- CAS No. 832076-82-1](/img/structure/B14202196.png)
Oxazole, 2-[1,1'-biphenyl]-4-yl-4-(bromomethyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazole, 2-[1,1’-biphenyl]-4-yl-4-(bromomethyl)-5-methyl- is a heterocyclic aromatic organic compound. It features a five-membered ring containing one oxygen and one nitrogen atom. This compound is part of the broader class of oxazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives, including 2-[1,1’-biphenyl]-4-yl-4-(bromomethyl)-5-methyl-, can be achieved through several methods. One common approach is the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes . Additionally, the Van Leusen reaction, which employs tosylmethylisocyanides (TosMICs) and aldehydes, is widely used for the preparation of oxazole-based compounds .
Industrial Production Methods
Industrial production of oxazole derivatives often involves the use of robust and scalable synthetic routes. The Van Leusen reaction, due to its efficiency and versatility, is particularly favored in industrial settings . This method allows for the preparation of a wide range of oxazole derivatives under relatively mild conditions, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxazole, 2-[1,1’-biphenyl]-4-yl-4-(bromomethyl)-5-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cycloaddition Reactions: Oxazoles can undergo Diels-Alder reactions with electrophilic alkenes, forming pyridine derivatives.
Electrophilic Aromatic Substitution: Electrophilic substitution typically occurs at the C5 position of the oxazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, often under basic conditions.
Cycloaddition: Reactions typically involve dienophiles and are conducted under thermal or catalytic conditions.
Electrophilic Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
Substituted Oxazoles: Resulting from nucleophilic substitution reactions.
Pyridine Derivatives: Formed through cycloaddition reactions.
Applications De Recherche Scientifique
Oxazole, 2-[1,1’-biphenyl]-4-yl-4-(bromomethyl)-5-methyl- has numerous applications in scientific research:
Medicinal Chemistry: Oxazole derivatives are explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Materials Science: These compounds are used in the development of organic semiconductors and light-emitting diodes.
Biological Research: Oxazole derivatives are studied for their interactions with various biological targets, including enzymes and receptors.
Mécanisme D'action
The mechanism of action of oxazole derivatives involves their interaction with specific molecular targets. For instance, some oxazole compounds act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity . Others may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazoles: Similar to oxazoles but contain a sulfur atom instead of oxygen.
Imidazoles: Contain two nitrogen atoms in the five-membered ring.
Uniqueness
Oxazole, 2-[1,1’-biphenyl]-4-yl-4-(bromomethyl)-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromomethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
832076-82-1 |
|---|---|
Formule moléculaire |
C17H14BrNO |
Poids moléculaire |
328.2 g/mol |
Nom IUPAC |
4-(bromomethyl)-5-methyl-2-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C17H14BrNO/c1-12-16(11-18)19-17(20-12)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Clé InChI |
VIDNSCZDSOXOND-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2=CC=C(C=C2)C3=CC=CC=C3)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


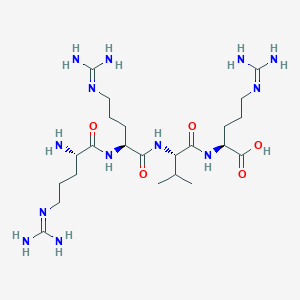
![1,1'-[2,4-Dihydroxy-6-(3-methylbutoxy)-1,3-phenylene]di(ethan-1-one)](/img/structure/B14202128.png)
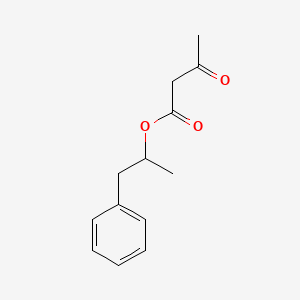
![6-(4-Fluorophenyl)-4-[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14202135.png)
![3-Methoxy-2-[1-(4-methoxyphenyl)-3-oxobutyl]benzoic acid](/img/structure/B14202139.png)
![{4-[(3-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14202145.png)

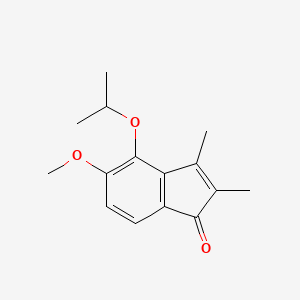
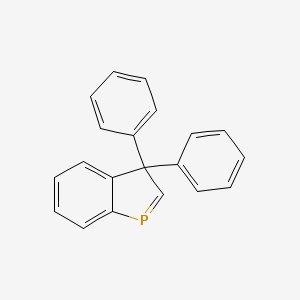
![5-Methyl-2-[(1S)-1-phenylethyl]imidazo[1,5-a]pyridine-3(2H)-thione](/img/structure/B14202178.png)
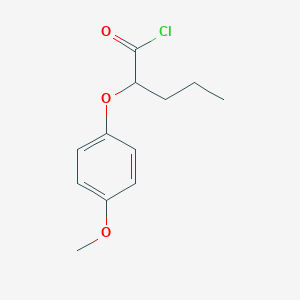
![Piperidine, 1-[1-(phenylethynyl)pentyl]-](/img/structure/B14202191.png)
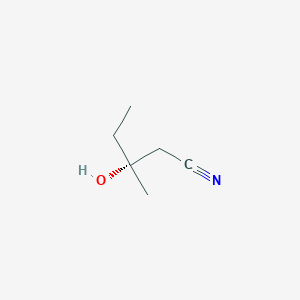
![2-Amino-5-{[(pyrazin-2-yl)amino]methyl}phenol](/img/structure/B14202211.png)
